molecular formula C14H24ClN B1445761 1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride CAS No. 1864059-81-3

1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride

Cat. No. B1445761
CAS RN: 1864059-81-3
M. Wt: 241.8 g/mol
InChI Key: WFBNHFOEUPRCEE-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride (EPMPAH) is a synthetic compound that is widely used in scientific research as a reagent, as a ligand, and as a substrate in biochemical assays. It is a white, crystalline solid that is soluble in water and organic solvents. EPMPAH is an inexpensive and widely available chemical that has been used in a variety of applications in the laboratory.

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride is involved in the synthesis of various medical intermediates. Studies have used similar compounds, such as 2-alkoxypentan-3-amine hydrochlorides, synthesized through a series of reactions including alkylation, Grignard reaction, reduction, amination, and salt-forming (Zhang Ping-rong, 2009).
  • It has a role in the extraction and separation processes in chemical analysis, as demonstrated by studies using compounds like 4-methylpentan-2-ol for the extraction of iron(III) from hydrochloric acid (S. Gawali & V. M. Shinde, 1974).

Chemical Reactions and Intermediates

  • The compound can participate in various chemical reactions. For instance, studies on perfluoro-4-methylpentene-2, which reacts with secondary amines to produce terminal enamines and amides, can offer insights into similar reactions involving 1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride (Goro Tsukamoto & Nobuo Ishikawa, 1972).

Spectroscopic Studies and Characterization

  • Spectroscopic studies, like those conducted on various cathinones, are crucial for characterizing compounds similar to 1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride. These studies involve techniques like GC-MS, IR, NMR, and X-ray diffraction (J. Nycz et al., 2016).

Applications in Organic Synthesis

  • The compound is potentially useful in the synthesis of complex organic molecules. Research on molecules like perfluorochemicals, involving liquid-phase photo-fluorination, can be applied to understand the synthesis routes involving 1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride (K. Scherer et al., 1990).

properties

IUPAC Name

1-(4-ethylphenyl)-4-methylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-4-12-6-8-13(9-7-12)14(15)10-5-11(2)3;/h6-9,11,14H,4-5,10,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBNHFOEUPRCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CCC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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